molecular formula C7F12 B14445297 Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- CAS No. 74693-96-2

Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-

Cat. No.: B14445297
CAS No.: 74693-96-2
M. Wt: 312.06 g/mol
InChI Key: XKJQJNTUNUQZPK-UHFFFAOYSA-N
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Description

Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is a fluorinated organic compound known for its unique chemical structure and properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- typically involves the reaction of hexafluoropropylene oxide with cyclobutane derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols.

    Substitution: Fluorinated amines or thiols.

Scientific Research Applications

Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in drug design and development due to its stability and reactivity.

    Medicine: Explored for its potential as a fluorinated pharmaceutical intermediate.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions. These interactions play a crucial role in its reactivity and stability. The compound can also act as a fluorinating agent, transferring fluorine atoms to other molecules, thereby modifying their chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol AF: Another fluorinated compound with similar applications in polymer production.

    Hexafluoroisopropylidene bisphenol: Used in the synthesis of high-performance polymers.

    1,2-Dichlorohexafluorocyclobutane: Known for its stability and use in specialty chemical synthesis.

Uniqueness

Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- stands out due to its unique combination of cyclobutane and trifluoromethyl groups, which impart exceptional stability and reactivity. This makes it a valuable compound for various advanced applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

74693-96-2

Molecular Formula

C7F12

Molecular Weight

312.06 g/mol

IUPAC Name

1,1,2,2,3,3-hexafluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)cyclobutane

InChI

InChI=1S/C7F12/c8-3(9)1(4(10,11)7(3,18)19)2(5(12,13)14)6(15,16)17

InChI Key

XKJQJNTUNUQZPK-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(F)(F)F)C(F)(F)F)C(C(C1(F)F)(F)F)(F)F

Origin of Product

United States

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